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Drug Name
Primary
Indication/Target

Key
Binding
Affinity /
IC₅₀ Values

pKa Notes

Soraprazan(Remofuscin) Retinal Disease:

Binds to RPE
pigments (lipofuscin,

melanin) [1] [2].

Data not

available for
gastric

H+,K+-
ATPase

Not

specified

Repurposed for

Stargardt's disease
and dry AMD; no

longer developed as a
P-CAB due to hepatic

toxicity [3] [4].

Vonoprazan(TAK-438) Gastric Acid
Suppression: Inhibits
gastric H+,K+-ATPase

[3].

IC₅₀: 0.019

nM (pH
6.5); 0.028

nM (pH 7.5)
[4]

9.37 [3]

[4]

Marketed in Japan;

high pKa allows it to
be mostly protonated

and active even at
neutral pH [3] [4].

SCH28080 Gastric Acid
Suppression

(experimental) [4].

IC₅₀: 0.14
µM (pH

6.5); 2.5 µM
(pH 7.5) [4]

5.6 [4] Early P-CAB;
significantly less

potent, especially at
neutral pH [4].
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Primary
Indication/Target

Key
Binding
Affinity /
IC₅₀ Values

pKa Notes

AZD0865(Linaprazan) Gastric Acid

Suppression
(development

discontinued) [4].

IC₅₀: 0.13

µM (pH
6.4); 1.0 µM

(pH 7.4) [4]

6.1 [4] Development halted

due to hepatic toxicity
and lack of superior

clinical benefits [3] [4].

Experimental Protocols for Key Data

The quantitative data in the table were generated through established biochemical and computational

methods:

In Vitro H+,K+-ATPase Activity Inhibition: This common assay measures a compound's ability to
inhibit the enzyme's activity. Gastric H+,K+-ATPase is prepared from gastric mucosa. The enzyme is

stimulated with potassium (K⁺), and the inhibitory effect of the drug is tested across a range of
concentrations under different pH buffers. The IC₅₀ value (half-maximal inhibitory concentration) is

then calculated from the dose-response curve, with lower values indicating higher potency [4].
Molecular Docking and Dynamics: These computational techniques help understand the binding

mechanism. A 3D model of the human gastric H+,K+-ATPase is created using homology modeling
based on related protein structures. Drugs are then docked into the proposed binding site, and

molecular dynamics simulations are run to study the stability of the drug-protein complex and
calculate binding free energies. These studies suggest that the protonated form of P-CABs has a

more favorable binding affinity, primarily through strong electrostatic interactions with residues like
Asp139 in the enzyme's luminal channel [4].

Mechanism of P-CAB Binding to Gastric H+,K+-ATPase

The following diagram illustrates the established mechanism by which P-CABs like vonoprazan inhibit the

gastric proton pump, which is competitive with potassium (K⁺). Soraprazan was initially designed to act via

this mechanism.
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The mechanism highlights that the potent inhibitory form is the protonated (positively charged) P-CAB,

which competes with K⁺ for the luminal channel of the H+,K+-ATPase [4]. A drug's pKa determines the

fraction that is protonated at a given pH, directly influencing its potency [4].

Key Insights for Researchers

Soraprazan's Research Focus Has Shifted: The most current data for Soraprazan (now called

Remofuscin) relates to its binding to ocular pigments like lipofuscin for treating retinal diseases, not its
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original target, gastric H+,K+-ATPase [1] [2]. Direct, quantitative comparisons of its binding affinity to

other P-CABs are not available in the public literature.
pKa is a Critical Determinant of Potency: The data show a clear trend: P-CABs with higher pKa

(like vonoprazan) are more protonated at physiological and acidic pH, leading to significantly lower
(better) IC₅₀ values and a faster, more sustained effect [3] [4].

Toxicity Profile Influenced Structure: The development of several early P-CABs (e.g., SCH28080,
AZD0865) was limited by issues like hepatic toxicity, which drove the development of newer agents

with safer profiles, such as vonoprazan [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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